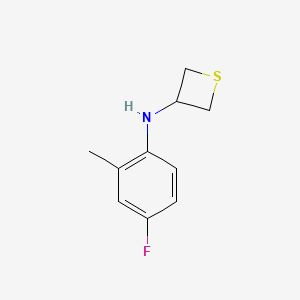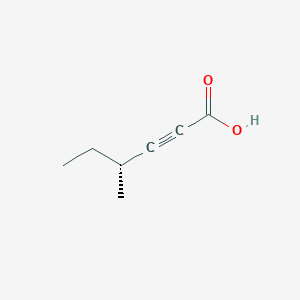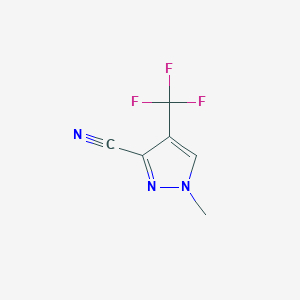
5-(1-Aminopropyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropyl)-2-chlorophenol is an organic compound characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chlorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 1-aminopropane under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and optimizing resource utilization .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into different amine derivatives.
Substitution: The chlorine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-(1-Aminopropyl)-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropyl-3-methylimidazolium chloride: Similar in structure but with an imidazolium ring instead of a phenol ring.
2-Chlorophenol: Lacks the aminopropyl group, making it less versatile in chemical reactions.
1-Aminopropyl-3-methylimidazolium tetrafluoroborate: Another related compound with different anionic properties.
Uniqueness
5-(1-Aminopropyl)-2-chlorophenol is unique due to the combination of the amino group and chlorophenol ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-(1-aminopropyl)-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)6-3-4-7(10)9(12)5-6/h3-5,8,12H,2,11H2,1H3 |
InChI Key |
OKPXIZNSSGWOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



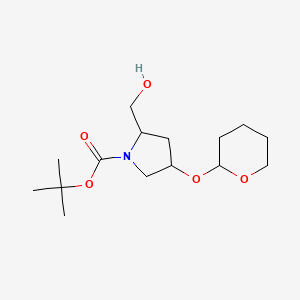
![(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12981231.png)

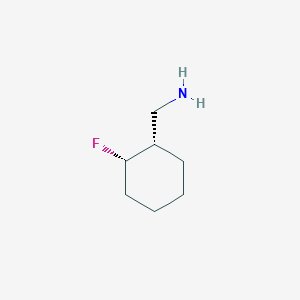
![Thieno[2,3-c]pyridazine](/img/structure/B12981257.png)
![tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12981261.png)

